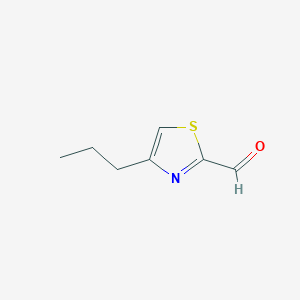

4-Propyl-1,3-thiazole-2-carbaldehyde

Descripción

Propiedades

IUPAC Name |

4-propyl-1,3-thiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-2-3-6-5-10-7(4-9)8-6/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGKMEYOBTWLPJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CSC(=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of 4-Propyl-1,3-thiazole-2-carbaldehyde generally follows a multi-step approach:

- Construction or functionalization of the thiazole ring with the propyl substituent at position 4.

- Introduction or transformation of a suitable precursor group at position 2 into the aldehyde functionality.

Two main synthetic routes are commonly employed:

- Route A: Starting from 4-propylthiazole derivatives (e.g., esters or halides), followed by selective oxidation or formylation at position 2.

- Route B: Building the thiazole ring from precursors bearing the propyl group and a formyl equivalent.

Preparation via Ester Reduction and Oxidation (Analogous to 4-Methylthiazole-5-carbaldehyde)

A related process described in patent CA2483482A1 for 4-methylthiazole-5-carbaldehyde provides a valuable precedent for the synthesis of 4-propyl analogs. The process involves:

Step 1: Ester Formation

Synthesis of a thiazole ester intermediate, such as methyl 4-propyl-1,3-thiazole-2-carboxylate, via condensation reactions involving appropriate thiazole precursors.Step 2: Reduction of Ester to Alcohol

The ester is reduced to the corresponding (4-propyl-1,3-thiazol-2-yl)methanol using mild reducing agents like sodium borohydride or lithium aluminium hydride under controlled conditions.Step 3: Oxidation to Aldehyde

The primary alcohol is then oxidized to the aldehyde using selective oxidizing agents such as pyridinium chlorochromate (PCC), Swern oxidation reagents, or chromium-based reagents (e.g., Jones reagent). The oxidation is carefully controlled to avoid overoxidation to the acid.

This sequence ensures high regioselectivity and functional group tolerance.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Esterification | Condensation of thiazole precursors | Methyl 4-propylthiazole-2-carboxylate |

| 2 | Reduction | NaBH4 or LiAlH4 in THF or ether solvents | (4-Propyl-1,3-thiazol-2-yl)methanol |

| 3 | Oxidation | PCC, Swern, or Jones reagent in DCM or DME | 4-Propyl-1,3-thiazole-2-carbaldehyde |

Direct Formylation Methods

Alternatively, direct formylation of 4-propylthiazole at position 2 can be achieved via:

Vilsmeier-Haack Reaction:

Treatment of 4-propylthiazole with a Vilsmeier reagent (formed from DMF and POCl3) introduces a formyl group at position 2. This method is widely used for formylation of electron-rich heterocycles.Lithiation and Quenching:

Directed lithiation at position 2 of 4-propylthiazole using strong bases (e.g., n-butyllithium), followed by quenching with electrophilic formyl sources such as DMF, yields the aldehyde.

These methods require careful control of temperature and stoichiometry to prevent side reactions.

Research Findings and Data Analysis

While specific experimental data on 4-propyl-1,3-thiazole-2-carbaldehyde is limited, analogous compounds such as 4-methyl-1,3-thiazole-5-carbaldehyde have been extensively studied, providing insights transferable to the propyl derivative.

Yield and Purity:

Reduction-oxidation sequences typically afford aldehydes in moderate to high yields (60-85%) with high purity after chromatographic purification.Reaction Conditions:

Mild reducing agents and selective oxidants minimize side reactions. Solvents like dichloromethane, tetrahydrofuran, and ethyl acetate are commonly employed.Safety and Handling:

Chromium-based oxidants and lithium aluminium hydride require careful handling due to toxicity and reactivity.

Comparative Table of Preparation Methods

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Ester Reduction + Oxidation | 4-Propylthiazole ester | NaBH4 or LiAlH4, PCC | High selectivity, well-established | Multi-step, use of hazardous reagents |

| Vilsmeier-Haack Formylation | 4-Propylthiazole | DMF, POCl3 | Direct formylation, fewer steps | Harsh reagents, possible side reactions |

| Directed Lithiation + Quench | 4-Propylthiazole | n-BuLi, DMF | Regioselective, versatile | Requires low temperature, sensitive reagents |

Análisis De Reacciones Químicas

Types of Reactions

4-Propyl-1,3-thiazole-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The thiazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions

Oxidation: KMnO4 in an acidic medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Electrophiles like halogens (Cl2, Br2) in the presence of a catalyst.

Major Products

Oxidation: 4-Propyl-1,3-thiazole-2-carboxylic acid.

Reduction: 4-Propyl-1,3-thiazole-2-methanol.

Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Chemistry

4-Propyl-1,3-thiazole-2-carbaldehyde serves as a building block in organic synthesis. Its unique structure allows for the creation of more complex molecules, which can be utilized in pharmaceuticals and agrochemicals.

Synthetic Routes :

- Cyclization of 4-propylthiosemicarbazide with α-haloketones.

- Subsequent oxidation introduces the aldehyde group.

Biological Applications

Research has indicated that this compound exhibits significant antimicrobial properties .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 62.5 µg/mL |

| Bacillus subtilis | 62.5 µg/mL |

| Escherichia coli | 125 µg/mL |

The mechanism of action involves interactions with biological macromolecules, where the thiazole ring can inhibit or activate enzymes and receptors, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins.

Industrial Applications

In industry, 4-propyl-1,3-thiazole-2-carbaldehyde is utilized in the development of specialty chemicals and materials. It is particularly valued in the fragrance and flavor industries as a key ingredient in formulating complex aromas.

Antimicrobial Evaluation

A study assessing various thiazole derivatives highlighted the effectiveness of 4-propyl-1,3-thiazole-2-carbaldehyde against multiple pathogens. The compound demonstrated effective inhibition against Gram-positive bacteria.

Structure-Activity Relationship (SAR)

Investigations into SAR have shown that the propyl group enhances bioavailability and antimicrobial potency. Modifications to the thiazole ring significantly affect activity levels against specific pathogens.

Therapeutic Potential

The compound has been explored as a precursor for synthesizing bioactive compounds aimed at treating diseases such as malaria and leishmaniasis. Its unique structure allows for further modifications that can enhance efficacy.

Mecanismo De Acción

The mechanism of action of 4-Propyl-1,3-thiazole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or activation of enzymatic functions. The thiazole ring can also participate in π-π stacking interactions and hydrogen bonding, influencing its binding affinity to molecular targets.

Comparación Con Compuestos Similares

Data Tables

Table 1: Comparative Properties of Thiazole Derivatives

Research Findings and Limitations

- Gaps in Evidence: No direct studies on 4-Propyl-1,3-thiazole-2-carbaldehyde were identified in the provided materials. Comparisons rely on structurally analogous compounds.

- Synthetic Feasibility : Thiazole-carbaldehydes are typically synthesized via cyclization or functionalization of pre-existing thiazole rings, as seen in related pathways .

Actividad Biológica

4-Propyl-1,3-thiazole-2-carbaldehyde is a thiazole derivative known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

- Molecular Formula : C₇H₉NOS

- Functional Groups : Thiazole ring, propyl group at the 4-position, aldehyde functional group at the 2-position.

- Solubility : Slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents.

Biological Activities

4-Propyl-1,3-thiazole-2-carbaldehyde has been investigated for various biological activities:

1. Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance:

- Bacterial Inhibition : Compounds similar to 4-propyl-1,3-thiazole-2-carbaldehyde have shown effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus .

- Fungal Activity : Studies have demonstrated antifungal effects against pathogens like Candida albicans and Aspergillus niger .

2. Anticancer Potential

Thiazole derivatives, including 4-propyl-1,3-thiazole-2-carbaldehyde, have been explored for their anticancer properties:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating specific biochemical pathways .

- Case Study : A study highlighted that thiazoles could inhibit the growth of breast cancer cells with IC₅₀ values showing significant cytotoxicity .

3. Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties:

- Clinical Relevance : Thiazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various models .

The biological activities of 4-propyl-1,3-thiazole-2-carbaldehyde are attributed to its ability to interact with multiple biological targets:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes or microbial metabolism.

- Receptor Modulation : The compound has potential interactions with cell surface receptors that mediate cellular responses to external stimuli .

Research Findings

A summary of key research findings on the biological activity of 4-propyl-1,3-thiazole-2-carbaldehyde is presented in the following table:

Case Studies

- Antimicrobial Efficacy Study : A study demonstrated that thiazole derivatives exhibited a minimum inhibitory concentration (MIC) against various pathogens ranging from 40 to 50 µg/mL, showing promise as potential antimicrobial agents .

- Anticancer Research : In vitro studies revealed that treatment with 4-propyl-1,3-thiazole-2-carbaldehyde led to significant morphological changes in cancer cells, indicating its potential as an anticancer drug candidate .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Propyl-1,3-thiazole-2-carbaldehyde, and what reaction conditions are critical for high yields?

- Methodological Answer : Synthesis typically involves cyclocondensation of thioamides with α-halo carbonyl compounds. For example, substituting a propyl group at the 4-position requires precise control of alkylation steps, often using anhydrous solvents like ethanol or DMF under reflux (60–80°C) . Catalysts such as glacial acetic acid (5 drops per 0.001 mol substrate) are used to accelerate imine formation . Monitoring via TLC (hexane:ethyl acetate, 3:1) ensures reaction progression, while recrystallization from ethanol yields pure product (>90% purity) .

Q. Which spectroscopic techniques are essential for characterizing 4-Propyl-1,3-thiazole-2-carbaldehyde, and what key spectral markers should be analyzed?

- Methodological Answer :

- NMR : The aldehyde proton (δ 9.8–10.2 ppm in H NMR) and thiazole ring protons (δ 7.5–8.5 ppm) confirm structural integrity. C NMR should show a carbonyl signal at ~180–190 ppm .

- IR : Strong absorption at ~1680–1700 cm (C=O stretch) and ~3100 cm (aromatic C-H) .

- Mass Spectrometry : Molecular ion peak at m/z 169.2 (CHNOS) with fragmentation patterns matching thiazole derivatives .

Advanced Research Questions

Q. How can conflicting crystallographic data on thiazole derivatives be resolved during structural analysis?

- Methodological Answer : Discrepancies in bond lengths/angles (e.g., C-S vs. C-N distances) may arise from twinning or poor crystal quality. Use SHELXL for refinement, applying restraints for thermal parameters and validating with R < 5% . High-resolution data (d-spacing < 0.8 Å) improves accuracy, while hydrogen-bonding networks should align with DFT-optimized geometries .

Q. What strategies mitigate side reactions (e.g., oxidation or dimerization) during functionalization of the aldehyde group?

- Methodological Answer : Conduct reactions under inert atmospheres (N/Ar) to prevent aldehyde oxidation. Use mild reducing agents (e.g., NaBH in THF at 0°C) for selective reductions. For cross-coupling (e.g., Suzuki), employ Pd(OAc)/SPhos with KPO in toluene/water (3:1) to suppress aldol condensation .

Q. How do computational models (e.g., DFT or molecular docking) predict the reactivity and bioactivity of 4-Propyl-1,3-thiazole-2-carbaldehyde?

- Methodological Answer : DFT calculations (B3LYP/6-31G*) optimize the molecule’s geometry, revealing electrophilic regions at the aldehyde and thiazole’s sulfur atom. Docking studies (AutoDock Vina) against microbial enzymes (e.g., E. coli DHFR) show binding affinities (ΔG ~ -8.5 kcal/mol), correlating with experimental MIC values (e.g., 12.5 µg/mL against S. aureus) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological activities of thiazole-carbaldehyde derivatives?

- Methodological Answer : Variations in antimicrobial assays (e.g., broth microdilution vs. disk diffusion) can lead to conflicting MIC values. Standardize protocols using CLSI guidelines and validate with positive controls (e.g., ciprofloxacin). Cross-check cytotoxicity (MTT assay on HEK-293 cells) to rule out false positives from compound aggregation .

Q. Why do solubility studies of 4-Propyl-1,3-thiazole-2-carbaldehyde show variability across solvents, and how can this be optimized for formulation?

- Methodological Answer : Solubility in polar aprotic solvents (DMSO > 50 mg/mL) vs. water (<1 mg/mL) reflects the compound’s hydrophobicity. Use co-solvents (PEG-400) or micellar encapsulation (Tween-80) to enhance aqueous solubility for in vivo studies. Phase diagrams (ternary mixtures) identify stable formulations .

Experimental Design

Q. What in silico tools are recommended for designing analogs of 4-Propyl-1,3-thiazole-2-carbaldehyde with improved pharmacokinetic profiles?

- Methodological Answer :

- ADMET Prediction : SwissADME estimates LogP (~2.3) and BBB permeability (CNS < -2).

- QSAR Models : CoMFA/CoMSIA correlate substituent effects (e.g., electron-withdrawing groups at C4) with bioactivity .

- Retrosynthesis : Synthia or Reaxys proposes feasible routes for novel analogs (e.g., 4-cyclopropyl or 4-fluoro variants) .

Tables of Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.